iFSP1 Demonstrates Superior Cellular Potency (EC50) Against Human FSP1 Compared to Non-Competitive Inhibitors
iFSP1 exhibits an EC50 of 103 nM against human FSP1 in cellular assays, making it a more potent FSP1 inhibitor than the non-competitive inhibitor FSEN1 (IC50 = 313 nM) [1]. While iFSP1's potency is comparable to the species-independent inhibitor viFSP1 (IC50 = 34 nM for human FSP1), viFSP1 targets a different binding pocket (NAD(P)H) and exhibits a distinct species-selectivity profile [2]. iFSP1 is selective for FSP1 over other NAD(P)H:quinone oxidoreductases, such as NQO1 (IC50 > 100 μM), demonstrating a high degree of target specificity [3].
| Evidence Dimension | Cellular Potency (EC50/IC50) against human FSP1 |
|---|---|
| Target Compound Data | EC50 = 103 nM |
| Comparator Or Baseline | FSEN1: IC50 = 313 nM; viFSP1: IC50 = 34 nM |
| Quantified Difference | iFSP1 is 3.04-fold more potent than FSEN1; 3.03-fold less potent than viFSP1. |
| Conditions | Pfa1 Gpx4-KO cells overexpressing hFSP1-HA; 24 h treatment (iFSP1); Recombinant protein assays (viFSP1, FSEN1). |
Why This Matters
Procurement of iFSP1 ensures a specific and potent inhibition of the human FSP1 quinone-binding pocket, a tool not provided by inhibitors like FSEN1 (lower potency) or viFSP1 (different binding site and species profile).
- [1] ChEBI. iFSP1 (CHEBI:176501). European Bioinformatics Institute. View Source
- [2] Nakamura T, et al. Phase separation of FSP1 promotes ferroptosis. Nature. 2023;619(7969):371-377. (Fig. 4f) View Source
- [3] Anjiechem. FSEN1 product datasheet. View Source
